2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid
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Overview
Description
. This compound features a unique structure that includes an isochromene ring, an amino group, and a carboxylic acid moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid typically involves multiple steps, starting with the formation of the isochromene ring. One common approach is to start with a suitable precursor such as 3,4-dihydro-1H-isochromene-1-carboxylic acid and then introduce the amino and phenoxy groups through a series of reactions. The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It may have biological activity that makes it useful in studying biological processes or as a potential therapeutic agent.
Medicine: : The compound could be investigated for its potential medicinal properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: : It may find applications in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if the compound is used as a therapeutic agent, it might interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds might include:
Indole derivatives: : These compounds also contain a heterocyclic ring and have various biological activities.
Isochromene derivatives: : Other derivatives of isochromene that may have different substituents or functional groups.
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-10-14(25-11-17(21)22)6-7-16(12)20-19(23)18-15-5-3-2-4-13(15)8-9-24-18/h2-7,10,18H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRPYYATTHMGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2C3=CC=CC=C3CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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